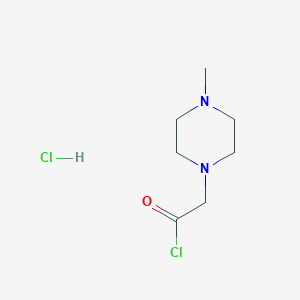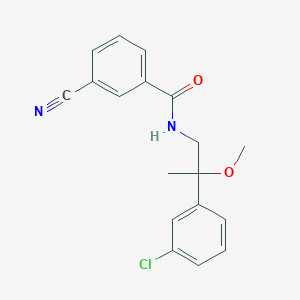
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-cyanobenzamide, commonly known as ML352, is a chemical compound that belongs to the benzamide class of molecules. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-cyanobenzamide involves the reaction of 3-cyanobenzoic acid with 2-(3-chlorophenyl)-2-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
3-cyanobenzoic acid, 2-(3-chlorophenyl)-2-methoxypropylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: 3-cyanobenzoic acid is dissolved in a suitable solvent such as dichloromethane and cooled to 0-5°C., Step 2: To the cooled solution, 2-(3-chlorophenyl)-2-methoxypropylamine is added followed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours., Step 3: The resulting intermediate is isolated by filtration and washed with a suitable solvent such as dichloromethane., Step 4: The intermediate is dissolved in a suitable solvent such as dichloromethane and treated with acetic anhydride. The reaction mixture is stirred at room temperature for several hours., Step 5: The final product is isolated by filtration and washed with a suitable solvent such as dichloromethane.
Mécanisme D'action
The mechanism of action of ML352 is primarily through the inhibition of Hsp70. Hsp70 is a chaperone protein that plays a crucial role in protein folding, transport, and degradation. It is overexpressed in many cancer cells and helps them survive under stress conditions. ML352 binds to Hsp70 and disrupts its function, leading to the accumulation of misfolded proteins and ultimately cancer cell death. ML352 also disrupts the bacterial cell membrane and inhibits essential enzymes, leading to bacterial cell death.
Effets Biochimiques Et Physiologiques
ML352 has been shown to have a range of biochemical and physiological effects. It inhibits the growth of cancer cells and has antimicrobial activity against a range of bacterial and fungal pathogens. ML352 also disrupts the bacterial cell membrane and inhibits essential enzymes, leading to bacterial cell death. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
ML352 has several advantages for lab experiments. It is a well-characterized compound with a defined mechanism of action, making it suitable for use in a range of assays. It has been shown to have minimal toxicity to normal cells, making it a safer alternative to many existing chemotherapeutic agents. However, there are also limitations to using ML352 in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its potential applications. The synthesis method is complex and requires specialized equipment, making it challenging to produce large quantities of the compound.
Orientations Futures
For the study of ML352 include further understanding of its potential therapeutic applications, optimization of the synthesis method, and development of analogs to improve its efficacy and reduce potential side effects.
Applications De Recherche Scientifique
ML352 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, particularly in breast and prostate cancer, by targeting a specific protein called heat shock protein 70 (Hsp70). Hsp70 is overexpressed in many cancer cells and plays a crucial role in their survival and proliferation. ML352 binds to Hsp70 and disrupts its function, leading to cancer cell death. ML352 has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. It works by disrupting the bacterial cell membrane and inhibiting essential enzymes, leading to bacterial cell death.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(23-2,15-7-4-8-16(19)10-15)12-21-17(22)14-6-3-5-13(9-14)11-20/h3-10H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAHJRSRBZZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
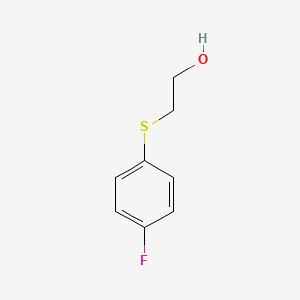
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)
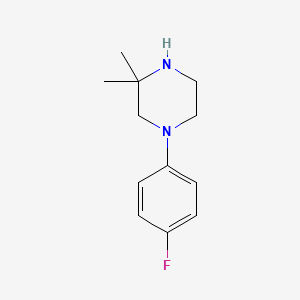
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)
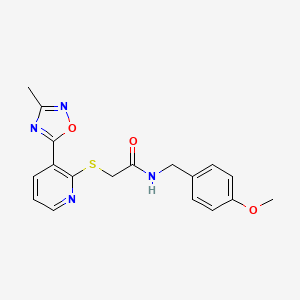
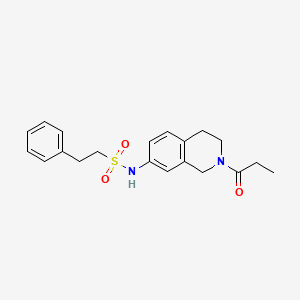
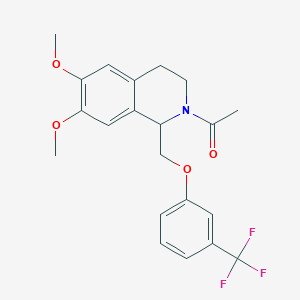
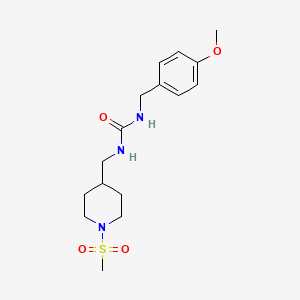
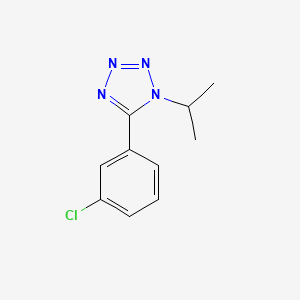
![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
